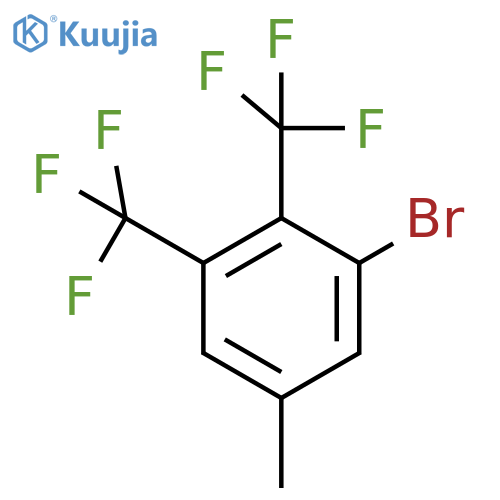

Cas no 1805406-29-4 (3,4-Bis(trifluoromethyl)-5-bromotoluene)

3,4-Bis(trifluoromethyl)-5-bromotoluene 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)-5-bromotoluene

-

- インチ: 1S/C9H5BrF6/c1-4-2-5(8(11,12)13)7(6(10)3-4)9(14,15)16/h2-3H,1H3

- InChIKey: DSYRJJAUEZVWSS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=CC(C(F)(F)F)=C1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 245

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

3,4-Bis(trifluoromethyl)-5-bromotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004477-1g |

3,4-Bis(trifluoromethyl)-5-bromotoluene |

1805406-29-4 | 97% | 1g |

1,534.70 USD | 2021-07-06 |

3,4-Bis(trifluoromethyl)-5-bromotoluene 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

2. Book reviews

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

3,4-Bis(trifluoromethyl)-5-bromotolueneに関する追加情報

Comprehensive Overview of 3,4-Bis(trifluoromethyl)-5-bromotoluene (CAS No. 1805406-29-4)

3,4-Bis(trifluoromethyl)-5-bromotoluene (CAS No. 1805406-29-4) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique trifluoromethyl and bromine functional groups, offers remarkable chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel fluorinated compounds, which are known for their enhanced bioavailability and metabolic stability.

The growing interest in 3,4-Bis(trifluoromethyl)-5-bromotoluene is closely tied to the rising demand for fluorinated aromatic compounds in drug discovery. Fluorination is a key strategy in modern medicinal chemistry, as it can significantly alter the physicochemical properties of molecules, improving their lipophilicity and membrane permeability. With its trifluoromethyl groups, this compound is particularly suited for the synthesis of bioactive molecules, including potential therapeutics for central nervous system (CNS) disorders and inflammatory diseases. Its bromine substituent further enhances its utility as a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.

In addition to pharmaceutical applications, 3,4-Bis(trifluoromethyl)-5-bromotoluene is also being investigated for its role in the development of advanced materials. Fluorinated compounds are widely used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other high-performance materials. The compound's ability to impart thermal and chemical resistance makes it a promising candidate for next-generation electronic and optoelectronic devices. As industries strive for more sustainable and efficient materials, the demand for such specialty chemicals is expected to rise.

Another area where 3,4-Bis(trifluoromethyl)-5-bromotoluene shows promise is in agrochemical research. Fluorinated compounds are increasingly used in the development of pesticides and herbicides due to their ability to resist degradation and enhance target specificity. The trifluoromethyl groups in this compound can contribute to the design of more effective and environmentally friendly agrochemicals, addressing global challenges such as pest resistance and food security.

From a synthetic perspective, the preparation of 3,4-Bis(trifluoromethyl)-5-bromotoluene involves multi-step organic transformations, including halogenation and fluorination reactions. Advanced techniques such as flow chemistry and catalysis are being explored to optimize its production, ensuring higher yields and reduced environmental impact. The compound's CAS No. 1805406-29-4 serves as a unique identifier, facilitating its tracking in regulatory and commercial databases.

As the scientific community continues to explore the potential of fluorinated compounds, 3,4-Bis(trifluoromethyl)-5-bromotoluene stands out as a critical intermediate with diverse applications. Its combination of trifluoromethyl and bromine functionalities offers unparalleled versatility, making it a subject of ongoing research and innovation. Whether in drug development, material science, or agrochemicals, this compound is poised to play a pivotal role in shaping the future of specialty chemicals.

For researchers and industry professionals seeking reliable sources of 3,4-Bis(trifluoromethyl)-5-bromotoluene, it is essential to partner with reputable suppliers who adhere to stringent quality standards. Proper handling and storage are crucial to maintaining the compound's integrity, and safety data sheets (SDS) should always be consulted before use. With its broad applicability and growing importance, 3,4-Bis(trifluoromethyl)-5-bromotoluene is undoubtedly a compound to watch in the evolving landscape of chemical innovation.

1805406-29-4 (3,4-Bis(trifluoromethyl)-5-bromotoluene) 関連製品

- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)

- 5780-36-9(2-(Methylthio)thiophene)

- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)

- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)

- 2137560-43-9(2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrimidin-5-amine)

- 14284-93-6(Tris(acetylacetonato)ruthenium(III))

- 2705220-25-1(2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt)

- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)

- 67073-96-5(1-(6-methylpyrimidin-4-yl)ethan-1-one)

- 2694745-63-4(Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)